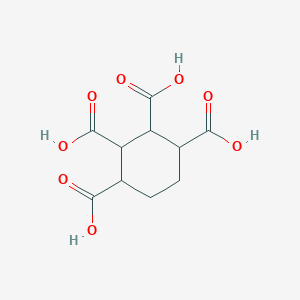silane CAS No. 13396-32-2](/img/structure/B14719157.png)
[(2,2-Difluorocyclopropyl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocyclopropyl)methylsilane is an organosilicon compound that features a cyclopropane ring substituted with two fluorine atoms and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluorostyrenes with appropriate reagents under controlled conditions . The reaction conditions often require high temperatures, around 180-190°C, to achieve the desired product .
Industrial Production Methods
Industrial production of (2,2-Difluorocyclopropyl)methylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of advanced purification techniques ensures the production of high-purity (2,2-Difluorocyclopropyl)methylsilane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopropyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of (2,2-Difluorocyclopropyl)methylsilane include sodium arylsulfinates and palladium catalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of (2,2-Difluorocyclopropyl)methylsilane depend on the specific reaction conditions and reagents used. For example, the reaction with sodium arylsulfinates under palladium catalysis can yield 2-fluoroallylic sulfones .
Scientific Research Applications
(2,2-Difluorocyclopropyl)methylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Pharmaceuticals: It serves as an intermediate in the preparation of biologically active compounds, including antiviral agents.
Materials Science: The unique structural properties of the compound make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopropyl)methylsilane involves its ability to participate in various chemical reactions due to the presence of the cyclopropane ring and the trimethylsilyl group. The compound can interact with molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropane ring but differ in the substituents attached to the ring.
2,2-Difluorocyclopropanemethanol: This compound has a hydroxyl group instead of the trimethylsilyl group.
Uniqueness
(2,2-Difluorocyclopropyl)methylsilane is unique due to the presence of both the difluorocyclopropane ring and the trimethylsilyl group.
Properties
CAS No. |
13396-32-2 |
|---|---|
Molecular Formula |
C7H14F2Si |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl)methyl-trimethylsilane |
InChI |
InChI=1S/C7H14F2Si/c1-10(2,3)5-6-4-7(6,8)9/h6H,4-5H2,1-3H3 |
InChI Key |
MFUJHECOJYXMFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
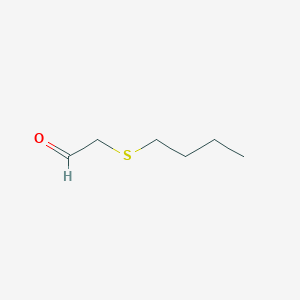
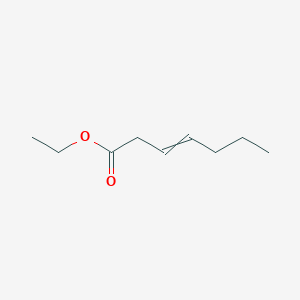
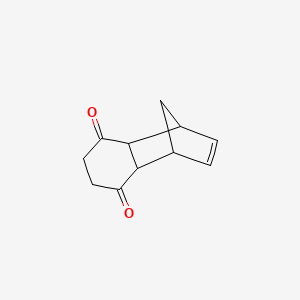
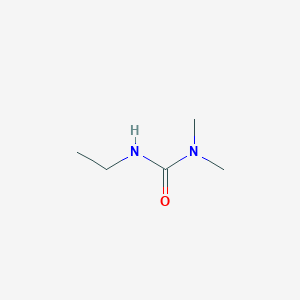
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
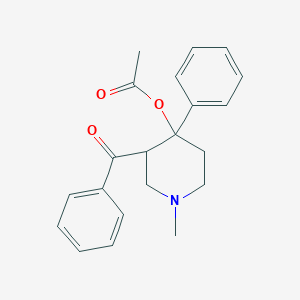

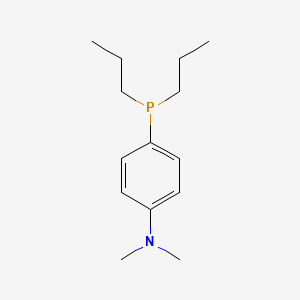
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
